tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
CAS No.: 1029429-62-6
Cat. No.: VC18827908
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029429-62-6 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)6-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 |
| Standard InChI Key | VWVWYFVYZSIVFW-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1CO)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1CO)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with three distinct substituents:
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A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the amine functionality.
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A hydroxyl group (-OH) at the 4-position, contributing to hydrogen-bonding interactions.
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A hydroxymethyl group (-CH₂OH) at the 2-position, enabling further functionalization via oxidation or esterification.
The stereochemistry at the 2R and 4S positions is critical for its interactions in asymmetric synthesis and biological systems. The Boc group enhances solubility in organic solvents, while the hydroxyl groups impart polarity, balancing lipophilicity and hydrophilicity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
| CAS Number | 1029429-62-6 |
| Stereochemistry | (2R,4S) |
| Topological Polar Surface Area | 75.7 Ų (indicative of hydrogen-bonding capacity) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves stereoselective strategies to establish the (2R,4S) configuration. A representative pathway includes:
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Starting Material: Methyl or benzyl esters of 4-hydroxyproline isomers, which provide the piperidine backbone and hydroxyl group .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine group .
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Functionalization: Introduction of the hydroxymethyl group via borane-mediated reduction or hydroxylation of proline derivatives .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Boc Protection | Boc₂O, TEA, DCM, 0°C to RT | 85–90% |
| 2 | Hydroxymethyl Introduction | BH₃·THF, THF, reflux | 70–75% |
| 3 | Deprotection (Optional) | HCl/dioxane | 95% |
Process Optimization
Industrial-scale synthesis often employs continuous flow reactors to enhance safety and efficiency, particularly during exothermic steps like Boc protection. Catalytic asymmetric methods using chiral ligands (e.g., Jacobsen’s catalyst) have been explored to improve stereochemical purity .
Applications in Drug Discovery
Intermediate for Bioactive Molecules
The compound’s functional groups allow diverse derivatization:
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Hydroxyl Group: Participates in Mitsunobu reactions to form ethers or esters.
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Hydroxymethyl Group: Oxidized to a carboxylic acid for peptide coupling.
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Boc Group: Removed under acidic conditions to reveal a free amine for further reactions.
These transformations enable its use in synthesizing:
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Neurological Agents: Piperidine scaffolds are prevalent in dopamine receptor modulators.
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Anticancer Drugs: Hydroxymethyl groups facilitate conjugation with cytotoxic payloads.
Case Study: CHF₂O-Containing Pyrrolidines
A related compound, 1-(tert-butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid, was synthesized using analogous methods . The tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate serves as a precursor for introducing difluoromethoxy groups, enhancing metabolic stability in drug candidates .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMSO, THF) and sparingly soluble in water.
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the Boc group.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 98–102°C (lit.) |
| Boiling Point | 345°C (estimated) |
| LogP | 0.7 (moderate lipophilicity) |
| Refractive Index | 1.485 |
Future Directions
Research opportunities include:
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Enzymatic Resolution: Leveraging lipases or esterases to improve stereoselectivity.
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Green Chemistry: Developing solvent-free or microwave-assisted syntheses.
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